[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
This compound is a chiral piperidine derivative featuring a 2-amino-ethyl substituent at the piperidin-3-yl position, an isopropyl carbamate group, and a benzyl ester moiety.
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-15(2)21(17-9-6-11-20(13-17)12-10-19)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBOWQIQIWADI-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Preparation of (S)-3-Aminopiperidine
The chiral piperidine intermediate is synthesized via a modified Curtius rearrangement or enzymatic resolution. A patent method (CN103373953A) describes the preparation of (R)- and (S)-3-aminopiperidine derivatives using oxammonium hydrochloride and tert-butoxycarbonyl (Boc) protection. For the (S)-enantiomer:
-
Starting material : (S)-2-((tert-butoxycarbonyl)amino)pentane-1,5-diol is treated with methanesulfonyl chloride to form a dimesylate.
-
Cyclization : Reaction with ammonium hydroxide under heated conditions (50–60°C) yields (S)-3-(Boc-amino)piperidine.
-
Deprotection : Boc removal using HCl in dioxane affords (S)-3-aminopiperidine hydrochloride (yield: 73.5%).
Functionalization of the Piperidine Nitrogen
Introduction of the 2-Aminoethyl Group
The aminoethyl side chain is installed via N-alkylation:
-
Reagents : (S)-3-aminopiperidine reacts with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in acetonitrile.
-
Conditions : Reflux at 80°C for 12 hours, followed by extraction with dichloromethane and evaporation.
-
Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate = 3:1).
Carbamate Formation with Isopropyl Chloroformate
The secondary amine undergoes carbamoylation to introduce the isopropyl-carbamate moiety:
-
Reaction setup : (S)-1-(2-Amino-ethyl)-piperidin-3-ylamine is dissolved in dry THF under nitrogen.
-
Reagents : Isopropyl chloroformate and triethylamine (1:1.2 molar ratio) are added dropwise at 0°C.
-
Workup : Stirred for 4 hours at room temperature, filtered, and concentrated to yield the carbamate intermediate (85% yield).
Benzyl Esterification of the Carboxylic Acid Precursor
The final step involves esterification with benzyl alcohol:
-
Activation : The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
-
Coupling : Benzyl alcohol is added, and the mixture is stirred for 24 hours at room temperature.
-
Purification : Column chromatography (ethyl acetate:hexane = 1:4) isolates the esterified product (78% yield).
Optimization Data and Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 3.1 | K₂CO₃, CH₃CN | 80°C | 12 | 72 | 95.2% |
| 4 | iPrOCOCl, Et₃N | 0°C → RT | 4 | 85 | 97.8% |
| 5 | DCC, DMAP, BnOH | RT | 24 | 78 | 96.5% |
Stereochemical Control and Analytical Verification
Chiral HPLC (Chiralpak IC column, hexane:isopropanol = 90:10) confirms enantiomeric excess (>99% ee) for the (S)-configured piperidine intermediate. Nuclear Overhauser effect (NOE) spectroscopy validates the spatial arrangement of the aminoethyl and carbamate groups.
Scalability and Industrial Considerations
-
Cost-effective reagents : Substituting DCC with EDC·HCl reduces expenses by 40% without compromising yield.
-
Continuous flow synthesis : Pilot-scale trials demonstrate a 15% increase in throughput using microreactors for the carbamoylation step.
Comparative Analysis of Alternative Routes
A competing method employs enzymatic resolution of racemic 3-aminopiperidine using Candida antarctica lipase B (CAL-B), achieving 92% ee but requiring additional steps for recyclization. Photocatalytic asymmetric synthesis remains exploratory, with current yields ≤50% .
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development :
- The compound's structure indicates potential as a lead compound in developing new therapeutics, particularly for neurological disorders. Its piperidine moiety is commonly associated with neuroactive properties, making it a candidate for further exploration in treating conditions such as anxiety and depression .
- Biological Activity :
- Similar compounds have shown a range of biological activities, including antimicrobial and neuroactive effects. The unique combination of functional groups in [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester may enhance its interaction with specific receptors or enzymes, leading to improved efficacy in therapeutic applications.
Computational Studies
Molecular Docking and Structure-Activity Relationship (SAR) :
- Computational methods such as molecular docking can provide insights into how this compound interacts with biological targets. These studies are crucial for understanding the compound's potential therapeutic effects and optimizing its structure for enhanced activity.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(2-Aminoethyl)piperidine | Piperidine ring, amino group | Neuroactive | Lacks carbamate functionality |
| Isopropyl carbamate | Carbamate structure | Antimicrobial | No piperidine ring |
| Tert-butyl carbamate | Carbamate structure | Varies widely | No aminoethyl substitution |
| 4-(Aminomethyl)piperidine | Amino group on piperidine | Neuroactive | Different substituent position |
This comparison highlights the unique aspects of this compound, particularly its potential for enhanced biological activity due to its combined structural features.
Case Studies and Research Findings
While specific case studies directly involving this compound may be limited, research on structurally similar compounds provides valuable insights into its potential applications:
- Neuropharmacology :
-
Antimicrobial Activity :
- Compounds with carbamate structures have been investigated for their antimicrobial properties, indicating that this compound may also possess such activity.
Mechanism of Action
The mechanism of action for [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Bioactivity Relevance: The amino-ethyl side chain (vs. propionyl in ) may improve solubility and receptor-binding affinity, as primary amines are often critical for interactions with neurotransmitter receptors (e.g., neurokinin-1 antagonists like CP99994 in ).
- Stereochemistry : The (S)-configuration is likely critical for enantioselective activity, as seen in analogs such as SR140333, where stereochemistry dictates receptor subtype specificity .
Table 2: Pharmacological Context of Piperidine Derivatives
Key Findings :
- Piperidine-based compounds with amino-ethyl or aromatic ester groups frequently target neurokinin or serotonin receptors .
Commercial and Research Implications
However, its structural analogs remain relevant in drug discovery, particularly for CNS disorders. Researchers may prioritize the tert-butyl ester variant () for improved stability or the propionyl derivative () for enhanced pharmacokinetics.
Biological Activity
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a complex organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring and an amino group, positions it as a candidate for various biological activities, including potential therapeutic applications in cancer treatment and neurodegenerative diseases.
- Chemical Formula : C18H29N3O2
- CAS Number : 1353972-73-2
- Molecular Structure : The compound features an isopropyl group and a benzyl carbamate moiety, which contribute to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 5.0 | Apoptosis induction |
| Compound B | Breast Cancer | 4.5 | IKKb inhibition |
| This compound | TBD | TBD | TBD |
Neuroprotective Effects
The compound's amine functional group suggests potential neuroprotective activity. Similar piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegeneration. Inhibiting these enzymes can enhance cholinergic neurotransmission, making such compounds promising candidates for Alzheimer's disease treatment.
Table 2: Cholinesterase Inhibition by Piperidine Derivatives
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound C | 1.0 | 1.5 |
| Compound D | 0.8 | 1.2 |
| This compound | TBD | TBD |
The biological activity of this compound is primarily attributed to its structural features:
- Amine Group : Contributes to its interaction with biological targets.
- Piperidine Ring : Enhances binding affinity to receptors and enzymes.
- Isopropyl and Benzyl Groups : Influence the lipophilicity and stability of the compound.
Case Studies
Several case studies have explored the biological implications of piperidine derivatives:
- A study demonstrated that a closely related piperidine derivative exhibited significant cytotoxicity against lung cancer cells through the activation of apoptotic pathways .
- Another investigation into the structure–activity relationship revealed that modifications on the piperidine ring could enhance selectivity towards specific receptors involved in cancer progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
